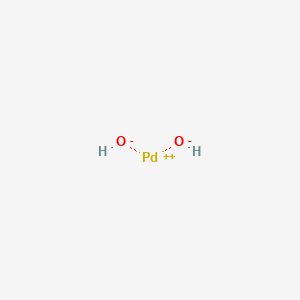

Palladium(2+);dihydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds involving Palladium(2+) often employs palladium-catalyzed reactions. Notably, palladium-catalyzed direct oxidation of alkenes with molecular oxygen presents general and practical methods for preparing 1,2-diols, aldehydes, and ketones, demonstrating the utility of palladium compounds in chemical synthesis (Wang & Jiang, 2010). Additionally, palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide highlight the versatility of palladium in synthesizing carbonyl-containing compounds (Zhu et al., 2019).

Molecular Structure Analysis

The molecular structure of palladium complexes is critical for their reactivity and selectivity in catalysis. Oxidation of diorganopalladium(II) complexes by water and halogens has been studied, revealing insights into the structural aspects of palladium complexes and their interactions with ligands (Canty et al., 1996).

Chemical Reactions and Properties

Palladium(2+);dihydroxide is involved in a myriad of chemical reactions, showcasing its broad applicability. For example, palladium-catalyzed hydroxycarbonylation reactions of aryl and vinyl halides or triflates by acetic anhydride and formate anions provide an efficient route to synthesize corresponding carboxylic acids, demonstrating the chemical reactivity and utility of palladium compounds in organic synthesis (Cacchi et al., 2003).

Physical Properties Analysis

The physical properties of palladium complexes, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and ligands. For instance, the oxidation of elemental palladium in fuming nitric acid leads to anhydrous nitrate Pd(NO3)2, showcasing how reaction conditions affect the physical properties of palladium compounds (Bruns et al., 2015).

Chemical Properties Analysis

The chemical properties of Palladium(2+);dihydroxide, including its reactivity, stability, and role in catalysis, are central to its application in chemical synthesis. For example, palladium-catalyzed cross-coupling reactions between dihydropyranylindium reagents and aryl halides for the synthesis of C-aryl glycals highlight the catalytic capabilities of palladium compounds (Lehmann et al., 2003).

Scientific Research Applications

-

Catalysis

- Palladium(2+);dihydroxide is widely used in the field of catalysis .

- It plays a crucial role in various catalytic reactions such as the Suzuki and Heck reactions . These reactions are important for forming carbon-carbon bonds, which are fundamental in organic synthesis .

- The methods of application involve using Palladium(2+);dihydroxide as a catalyst in the reaction mixture. The specific procedures and parameters can vary depending on the type of reaction .

- The outcomes of these catalytic reactions are typically the formation of desired organic compounds with high efficiency .

-

Hydrogen Storage

- Palladium-based materials, including Palladium(2+);dihydroxide, have been studied for their potential in hydrogen storage .

- Palladium can efficiently split hydrogen molecules on its surface and has a high solubility and diffusivity of dissociated hydrogen atoms in its bulk .

- The methods of application involve exposing the palladium material to hydrogen gas under controlled conditions .

- The results show that palladium materials can store hydrogen effectively, which is crucial for various applications such as fuel cells .

-

Sensing

- Palladium-based materials are being widely investigated for their use in sensors, particularly for gases such as hydrogen .

- Palladium(2+);dihydroxide, due to its high affinity with hydrogen, can be used in the development of hydrogen leak sensors .

- The methods of application involve incorporating the palladium material into the sensor design .

- The outcomes show that these sensors can detect hydrogen leaks rapidly and sensitively .

-

Electronics

- Palladium(2+);dihydroxide is used in the electronics industry due to its excellent conductivity, high melting point, and resistance to corrosion .

- It is an ideal material for various electronic components, including connectors, capacitors, and switches .

- The methods of application involve incorporating the palladium material into the electronic component design .

- The outcomes show that these components can ensure optimal performance and reliability of electronic devices .

-

Material Science

- Palladium(2+);dihydroxide finds applications in material science research.

- It can be used as a precursor for the preparation of other palladium-based materials, such as palladium nanoparticles.

- The methods of application involve using Palladium(2+);dihydroxide in the synthesis process of these materials.

- The outcomes show that these palladium-based materials have diverse applications in catalysis, sensing, and electronics.

-

Nanotechnology

- Palladium(2+);dihydroxide is used in the field of nanotechnology .

- Detailed studies of the electron structure of palladium atom/nanocluster/nanoparticles have led to a new understanding of the selective catalytic activity of this noble metal .

- The methods of application involve synthesizing palladium in a nano scale .

- The outcomes show that palladium nanoparticles are becoming prospective selective catalysts for complex chemical reactions .

-

Chemical Synthesis

- Palladium(2+);dihydroxide is used as a raw material for synthesizing many kinds of catalysts .

- It is also used as a reagent for removing benzylation .

- The methods of application involve using Palladium(2+);dihydroxide in the synthesis process of these catalysts .

- The outcomes show that these palladium-based catalysts have diverse applications in various chemical reactions .

-

Hydrogenolysis

- Palladium(2+);dihydroxide is used as a catalyst for hydrogenolysis of benzyl groups and epoxides .

- It is also used to reduce nitro compounds to amines .

- The methods of application involve using Palladium(2+);dihydroxide as a catalyst in the reaction mixture .

- The outcomes of these reactions are typically the formation of desired organic compounds with high efficiency .

-

Dehydrogenation

-

Raw Material for Various Palladium Compounds

-

Pearlman’s Catalyst

-

Transition Metal Salts

-

Pharmaceutical Industry

- Palladium(2+);dihydroxide is used in the pharmaceutical industry for the synthesis of various drugs .

- The methods of application involve using Palladium(2+);dihydroxide in the synthesis process of these drugs .

- The outcomes show that these drugs have diverse applications in treating various diseases .

-

Fuel Cells

-

Water Treatment

-

Environmental Remediation

-

Chemical Industry

-

Energy Storage

Future Directions

The future directions of research on Palladium(2+);dihydroxide could involve further exploration of its generality in hydrogenolysis reactions of palladium–oxygen bonds . Additionally, the development of more efficient and selective palladium-based catalysts for the direct synthesis of H2O2 from H2 and O2 is a promising area of research .

properties

IUPAC Name |

palladium(2+);dihydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Pd/h2*1H2;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJCBFBQEVOTOW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Pd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium(2+);dihydroxide | |

CAS RN |

12135-22-7 |

Source

|

| Record name | Palladium dihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12135-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B41788.png)

![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)